Methyl 5-Bromopyrimidine-2-carboxylate
Overview
Description
“Methyl 5-Bromopyrimidine-2-carboxylate” is an organic chemical synthesis intermediate . It is also known as “5-溴-2-嘧啶甲酸甲酯” in Chinese .
Synthesis Analysis
This compound is used as a ligand for synthesis . It is synthesized from 5-bromopyrimidine-2-carboxylic acid . The reaction is typically initiated by free radicals .Molecular Structure Analysis
The molecular formula of “this compound” is C6H5BrN2O2 . Its molecular weight is 217.02 .Chemical Reactions Analysis
The bromination of 5-methylpyrimidine-2-carboxylate is a key step in the synthesis of imidazolinones . The selectivity of the bromination reaction is currently only about 50% .Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C . It is white to light yellow in color and appears as a powder or crystal . It has a melting point of 149°C and is soluble in methanol .Scientific Research Applications
Synthesis of Derivatives for Structural Analysis : Luo et al. (2019) synthesized a mecarbinate derivative related to Methyl 5-Bromopyrimidine-2-carboxylate, focusing on its molecular crystal structure through DFT calculations and vibrational spectral studies (Luo, Ma, Zhou, & Huang, 2019).
Pharmacological Applications : Regan et al. (2012) reported the synthesis of various 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, noting the use of Ethyl 5-bromopyrimidine-4-carboxylate in the preparation of potent CK2 inhibitors, highlighting its potential in drug development (Regan, Pierre, Schwaebe, Haddach, Jung, & Ryckman, 2012).
Antiviral Research : Bobek, Kavai, & De Clercq (1987) synthesized 5-(2,2-Difluorovinyl)uracil from 2,4-dimethoxy-5-bromopyrimidine, leading to the development of a compound active against herpes simplex virus, demonstrating the potential of this compound derivatives in antiviral research (Bobek, Kavai, & De Clercq, 1987).
Organic Synthesis : Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens (1972) explored the photochemistry of 5-bromopyrimidines in the presence of aliphatic amines, providing insights into the reactivity of such compounds and their potential applications in organic synthesis (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).
Development of Receptor Antagonists : Hirokawa, Horikawa, & Kato (2000) detailed the synthesis of a molecule containing a carboxylic acid moiety of a dopamine and serotonin receptors antagonist, showing the role of such compounds in developing receptor-specific drugs (Hirokawa, Horikawa, & Kato, 2000).
Antiretroviral Activity : Hocková et al. (2003) synthesized derivatives of 5-substituted 2,4-diaminopyrimidine, exhibiting significant inhibitory activity against retroviruses, thus highlighting the importance of this compound derivatives in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Mechanism of Action
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 5-bromopyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILAKTMDKMVJQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672336 | |
Record name | Methyl 5-bromopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89581-38-4 | |
Record name | Methyl 5-bromopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-bromopyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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